5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 165744-15-0
VCID: VC20933630
InChI: InChI=1S/C7H10N2O2/c1-3-5-4-6(7(10)11)8-9(5)2/h4H,3H2,1-2H3,(H,10,11)
SMILES: CCC1=CC(=NN1C)C(=O)O
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

CAS No.: 165744-15-0

Cat. No.: VC20933630

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid - 165744-15-0

Specification

CAS No. 165744-15-0
Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name 5-ethyl-1-methylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C7H10N2O2/c1-3-5-4-6(7(10)11)8-9(5)2/h4H,3H2,1-2H3,(H,10,11)
Standard InChI Key UXDZNQXVCFIDJL-UHFFFAOYSA-N
SMILES CCC1=CC(=NN1C)C(=O)O
Canonical SMILES CCC1=CC(=NN1C)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . The compound is registered with CAS number 165744-15-0, which serves as its unique identifier in chemical databases and literature . This compound belongs to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms, with additional functional groups that define its specific chemical behavior and applications.

Structural Configuration

The molecular structure of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid features a pyrazole core with three key substitutions: an ethyl group at the C5 position, a methyl group at the N1 position, and a carboxylic acid group at the C3 position. These strategic placements of functional groups around the heterocyclic core contribute to the compound's chemical properties and reactivity patterns . The pyrazole ring itself contributes to the compound's aromaticity, while the carboxylic acid group introduces acidic properties and hydrogen bonding capabilities.

Nomenclature and Synonyms

This compound is known by several nomenclature variations and synonyms in scientific literature and commercial contexts. Common alternative names include:

  • 5-ethyl-1-methyl-3-pyrazolecarboxylic acid

  • 5-ethyl-1-methylpyrazole-3-carboxylic acid

  • 5-ethyl-1-methyl-pyrazole-3-carboxylic acid

  • 1H-Pyrazole-3-carboxylic acid, 5-ethyl-1-methyl-

Physical and Chemical Properties

Physical Properties

5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid exhibits distinctive physical properties that influence its handling, storage, and applications. Based on predictive models, the compound has an estimated boiling point of 320.8±30.0 °C, indicating relatively high thermal stability . Its predicted density is approximately 1.23±0.1 g/cm³, which is typical for organic compounds of this structural class . These physical parameters are important considerations for industrial processing and laboratory applications.
Table 1: Physical Properties of 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

PropertyValueMethod
Molecular Weight154.17 g/molCalculated
Boiling Point320.8±30.0 °CPredicted
Density1.23±0.1 g/cm³Predicted
Physical StateSolid at room temperatureObserved

Chemical Properties

The chemical behavior of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is largely dictated by its functional groups and heterocyclic structure. The carboxylic acid moiety exhibits acidic properties with a predicted pKa of 4.12±0.10, indicating moderate acidity comparable to other aromatic carboxylic acids . This acidic character enables salt formation with bases and participation in esterification reactions. The nitrogen atoms in the pyrazole ring contribute to the compound's basicity and coordination capabilities, making it potentially useful in metal complexation.

Spectroscopic Identifiers

For analytical identification and characterization purposes, 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid can be described using several chemical identifiers:

  • SMILES notation: O=C(O)C1=NN(C(=C1)CC)C

  • InChI notation for related compounds follows a similar pattern to that seen in pyrazole derivatives with comparable substitution patterns
    These identifiers are essential for database searches, computational studies, and analytical method development.

Synthesis and Preparation Methods

Synthetic Routes

Applications in Scientific Research and Industry

Agricultural Chemistry

5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid has significant applications in agricultural chemistry, particularly in the development of herbicides and pesticides . The compound serves as a key ingredient in formulations designed to enhance crop protection and increase agricultural yield . Its heterocyclic structure provides a valuable scaffold for designing agrochemicals with specific modes of action, targeting particular biological pathways in pests while minimizing impact on beneficial organisms. The carboxylic acid functional group provides opportunities for derivatization, enabling the tuning of properties such as solubility, systemic activity, and environmental persistence.

Pharmaceutical Research

In pharmaceutical research, 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid plays an important role in the synthesis of various medicinal compounds, with particular emphasis on anti-inflammatory and analgesic drugs . Pyrazole derivatives generally exhibit diverse biological activities, including anti-inflammatory, antifungal, antibacterial, and analgesic properties. The compound's structural features allow it to serve as a versatile intermediate in medicinal chemistry, where strategic modifications can lead to compounds with improved therapeutic profiles and reduced side effects. The carboxylic acid group facilitates conjugation with amino acids, peptides, or other bioactive molecules to create hybrid therapeutics.

Biochemistry Applications

Researchers utilize 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid to study metabolic pathways and enzyme activities, providing valuable insights into cellular processes . The compound may serve as a probe or tool for investigating specific biochemical mechanisms, potentially through its interaction with enzymes or receptors. Its defined structure and functional groups enable researchers to track its behavior in biological systems, offering opportunities to elucidate fundamental biochemical principles and potentially discover new therapeutic targets.

Material Science

In material science, 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid contributes to the formulation of advanced materials, including polymers and coatings that require specific chemical properties . The carboxylic acid functionality enables incorporation into polymer chains through esterification or amidation reactions, while the heterocyclic core can impart thermal stability, optical properties, or coordinating abilities to the resulting materials. These characteristics make the compound valuable in developing specialized materials for applications ranging from industrial coatings to functional polymers with tailored properties.

Analytical Chemistry

Chemical Reactivity and Derivatization

Carboxylic Acid Reactions

The carboxylic acid functionality of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid can participate in numerous organic transformations, including esterification, amidation, and reduction reactions. These reactions enable the preparation of derivatives with modified properties and potential applications. For example, conversion to hydrazides has been reported, as seen with the related compound 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid hydrazide (CAS: 1415719-49-1) . Such derivatives may exhibit enhanced or altered biological activities, providing additional research avenues in medicinal chemistry and agrochemical development.

Heterocyclic Modifications

The pyrazole ring system in 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid offers opportunities for further functionalization through electrophilic or nucleophilic substitution reactions, depending on reaction conditions and catalysts. The ring's electronic properties, influenced by the existing substitution pattern, dictate its reactivity toward various reagents. Modifications at different positions of the heterocyclic core can dramatically alter the compound's physical properties, biological activity, and application potential.
Table 2: Potential Derivatives of 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

Derivative TypeFunctional Group ModificationPotential Applications
Esters-COORProdrugs, Fragrances
Amides-CONHRPharmaceuticals, Peptide Mimetics
Hydrazides-CONHNH₂Antimicrobials, Polymer Cross-linking
Metal ComplexesCoordination through N and OCatalysts, Material Science
Halogenated DerivativesAdditional halogen substituentsAgrochemicals, Enhanced Bioactivity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator